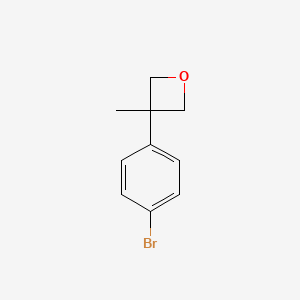

3-(4-Bromophenyl)-3-methyloxetane

Beschreibung

Significance of the Oxetane (B1205548) Motif in Contemporary Chemistry

The oxetane ring, a four-membered cyclic ether, has garnered substantial attention in modern chemistry, particularly in the realm of drug discovery. nih.govdrugbank.com Its appeal stems from a unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure. nih.govdrugbank.com These characteristics make oxetanes attractive as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. acs.orgacs.org The incorporation of an oxetane motif can significantly influence a molecule's physicochemical properties, often leading to improved aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.net Furthermore, the strained nature of the four-membered ring makes it a versatile synthetic intermediate, prone to ring-opening reactions that allow for further chemical transformations. acs.orgresearchgate.net The ability of the oxetane ring to act as a hydrogen bond acceptor enhances its utility in designing molecules with improved solubility without compromising metabolic stability. connectjournals.com

Strategic Importance of Bromophenyl Functionality in Organic Compounds

The bromophenyl group is a key functional moiety in organic synthesis and materials science. The presence of the bromine atom, a halogen, provides a reactive handle for a variety of chemical transformations. sinocurechem.com It is frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for constructing complex molecular frameworks. sinocurechem.com This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making the bromophenyl group a valuable building block in the synthesis of pharmaceuticals and other functional organic materials. sinocurechem.comresearchgate.net Beyond its role as a synthetic intermediate, the bromine atom can also influence the physical and electronic properties of a molecule, impacting factors like thermal stability and non-linear optical properties. researchgate.net

Positioning of 3-(4-Bromophenyl)-3-methyloxetane within Oxetane and Bromophenyl Chemistry

This compound strategically combines the advantageous features of both the oxetane ring and the bromophenyl group. The 3,3-disubstituted oxetane core, with one of the substituents being a methyl group and the other a 4-bromophenyl group, offers a stable and synthetically accessible scaffold. acs.org The methyl group contributes to the three-dimensionality of the molecule, while the 4-bromophenyl group introduces a site for further chemical modification. This positioning allows chemists to leverage the benefits of the oxetane motif, such as improved solubility and metabolic stability, while simultaneously providing a reactive center for building more complex molecules through reactions at the bromine atom. lookchem.com The compound serves as a valuable intermediate, bridging the gap between simple building blocks and complex, high-value chemical entities.

Historical Context of Oxetane Research and its Evolution in Drug Discovery

The study of oxetanes, while known for some time, experienced a significant resurgence in interest in the early 2000s. researchgate.net Pioneering work demonstrated their potential as bioisosteric replacements for gem-dimethyl and carbonyl groups, sparking what has been described as an "oxetane rush" in the medicinal chemistry community. nih.govacs.org Initially, concerns about the potential instability of the strained ring and synthetic challenges limited their widespread adoption. acs.org However, subsequent research demonstrated that the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes exhibiting greater stability. acs.org This understanding, coupled with the development of new synthetic methodologies, has led to a dramatic increase in the incorporation of oxetanes into drug discovery programs. nih.govacs.org Over the past decade, numerous publications and patents have highlighted the successful application of oxetanes to enhance the "drug-like" properties of lead compounds, solidifying their position as a valuable tool in modern medicinal chemistry. acs.orgacs.org

Interactive Data Tables

Below are interactive tables summarizing key information about the chemical compounds discussed in this article.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-3-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(6-12-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUDQBGOXZAYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 3 4 Bromophenyl 3 Methyloxetane and Analogous Oxetanes

Established Synthetic Routes to Substituted Oxetanes

General methods for oxetane (B1205548) synthesis often involve intramolecular cyclization reactions, which are fundamental to forming the core heterocyclic structure.

The most prevalent method for forming the oxetane ring is the intramolecular Williamson etherification. acs.org This reaction involves a base-mediated nucleophilic substitution where an alkoxide displaces a leaving group on a 1,3-difunctionalized propane (B168953) backbone. acs.orgbeilstein-journals.org While conceptually straightforward, the kinetics for forming a four-membered ring are less favorable than for three, five, or six-membered rings, often requiring strong bases and good leaving groups to achieve reasonable yields. acs.org A significant competing pathway is the Grob fragmentation, an entropically favored process that can lead to the formation of an aldehyde and an alkene instead of the desired oxetane. acs.orgbeilstein-journals.org

Another important cyclization strategy is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. beilstein-journals.orgmagtech.com.cn This method is highly versatile for creating polysubstituted oxetanes. beilstein-journals.org For instance, irradiating mixtures of aromatic aldehydes and silyl (B83357) enol ethers can produce 3-(silyloxy)oxetanes with high diastereoselectivity. organic-chemistry.org

Ring expansion of smaller rings, such as epoxides, also provides a viable route to oxetanes. acs.orgmagtech.com.cn This can be achieved by opening an epoxide with a nucleophile that introduces a leaving group, setting the stage for a subsequent intramolecular cyclization. acs.org

The formation of oxetanes can be initiated by nucleophilic addition to carbonyl groups. The Paternò–Büchi reaction, as mentioned, is a prime example where the initial step is the photo-induced excitation of a carbonyl compound, which then adds to an alkene. beilstein-journals.orgnih.gov The reaction of benzophenone (B1666685) with alkenyl sulfides, for example, shows high regioselectivity in forming the oxetane ring. nih.gov

Lewis acid-catalyzed formal [2+2] cycloadditions represent another facet of this approach. beilstein-journals.org These reactions can offer high control over stereoselectivity. For instance, an enantioselective Lewis acid-catalyzed addition has been developed to form oxetanes. illinois.edu

To improve efficiency and reduce the number of synthetic steps, one-pot procedures for converting 1,3-diols into oxetanes have been developed. acs.orglookchem.comthieme-connect.com These methods typically involve the in-situ conversion of one of the hydroxyl groups into a good leaving group, followed by base-induced cyclization. For example, a 1,3-diol can be treated with a reagent to form a monotosylate, which then cyclizes to the oxetane in the same reaction vessel upon addition of a base like potassium tert-butoxide (KOtBu). acs.org Another one-pot protocol uses an Appel-type reaction to convert a primary alcohol of a diol into an iodide, which is then cyclized with a base to generate the oxetane in good yield. acs.org

| Method | Starting Material | Key Reagents | Outcome | Reference |

| Williamson Etherification | 1,3-haloalcohol | Base (e.g., NaH, KOtBu) | Oxetane formation via intramolecular SN2 | acs.orgbeilstein-journals.org |

| Paternò–Büchi Reaction | Carbonyl compound, Alkene | UV light | [2+2] cycloaddition to form oxetane | beilstein-journals.orgmagtech.com.cn |

| One-Pot from Diol | 1,3-Diol | TsCl, then base (e.g., KOtBu) | Monotosylation and subsequent cyclization | acs.org |

| One-Pot from Diol | 1,3-Diol | Appel reaction (e.g., I2, PPh3), then base | In-situ iodination and cyclization | acs.org |

Targeted Synthesis of 3-(4-Bromophenyl)-3-methyloxetane

The synthesis of the specific compound this compound requires strategies that can precisely install the 4-bromophenyl and methyl groups at the C3 position of the oxetane ring.

One potential approach is the late-stage bromination of a pre-formed oxetane ring. This would typically involve the electrophilic aromatic substitution on a precursor like 3-methyl-3-phenyloxetane. However, this method can be challenging due to the potential for reaction at the oxetane ring itself, which is susceptible to ring-opening under acidic or electrophilic conditions. acs.org Milder brominating agents, such as N-bromosuccinimide (NBS), could potentially be used, but regioselectivity issues (ortho- vs. para-substitution) on the phenyl ring would need to be controlled.

Another strategy involves the bromination of a precursor alcohol before the oxetane ring is formed. For example, a polycyclic oxetane was subjected to bromination using carbon tetrachloride (CBr4) and triphenylphosphine (B44618) (Ph3P), although this led to an unexpected skeletal rearrangement rather than simple bromination. acs.orgnih.govtypeset.io This highlights the complexities that can arise when manipulating molecules containing the strained oxetane moiety.

A more direct and common strategy is to start with a building block that already contains the 4-bromophenyl group. A key precursor for this compound is 3-(4-bromophenyl)oxetan-3-ol. nih.govbldpharm.com This tertiary alcohol can be synthesized and then the hydroxyl group can be manipulated to facilitate ring formation or other transformations.

The synthesis often begins with a Grignard reaction. For example, the addition of a Grignard reagent derived from a brominated aromatic compound to a suitable ketone can furnish the carbon skeleton. Specifically, reacting 4-bromophenylmagnesium bromide with a ketone precursor would be a logical step. The resulting tertiary alcohol, 1-(4-bromophenyl)-2-methylpropane-1,2-diol, could then undergo a cyclodehydration reaction to form the target oxetane. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for creating the carbon-carbon bond between the phenyl ring and the precursor to the oxetane ring. nih.govmdpi.com This allows for the coupling of a boronic acid or ester containing the oxetane scaffold with an aryl halide, or vice-versa.

A plausible synthetic route starting from a commercially available material is the reaction of 4-bromoacetophenone. This ketone could be reacted with a suitable nucleophile to introduce the remaining carbons of the oxetane ring, followed by functional group manipulations to set up the key intramolecular cyclization step.

| Precursor | Key Reaction | Description | Reference |

| 3-Phenyl-3-methyloxetane | Electrophilic Bromination | Late-stage functionalization of the aromatic ring. | organic-chemistry.org |

| 3-(4-Bromophenyl)oxetan-3-ol | Deoxygenation/Rearrangement | Use of a pre-brominated advanced intermediate. | nih.govbldpharm.com |

| 4-Bromophenyl-containing starting material | Grignard Reaction / Cyclization | Building the carbon skeleton with the bromo-aryl group already in place. | orgsyn.org |

| 3-Bromothieno[3,2-b]pyridine-2-carboxylate | Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling to form C-aryl bonds. | nih.gov |

Multi-step Reaction Sequences for Oxetane Construction

The construction of 3,3-disubstituted oxetanes, such as this compound, often relies on robust, multi-step reaction sequences. A classical and effective strategy begins with appropriately substituted malonates. For instance, a general synthesis of 3,3-disubstituted oxetanes has been achieved starting from dimethyl malonate derivatives. This sequence involves the installation of a protected hydroxymethyl group, followed by a double ester reduction to yield a 1,3-diol. Subsequent tosylation of the diol sets the stage for the crucial ring-forming step: a base-mediated intramolecular cyclization that furnishes the oxetane ring. The final step involves the removal of the protecting group to yield the target oxetane. acs.org

Another versatile multi-step approach starts from the commercially available building block, oxetan-3-one. This ketone can be converted into a variety of 3,3-disubstituted oxetanes. For example, a two-step synthesis can yield an ester-substituted oxetane through a Wittig olefination followed by further modifications. doi.org A particularly relevant sequence for producing 3-aryl-3-carboxylic acid oxetanes involves a Friedel–Crafts reaction followed by an oxidative cleavage. Bull and co-workers developed a two-step synthesis of 3-aryloxetan-3-carboxylic acids starting from oxetanols. doi.orgbeilstein-journals.org This method utilizes a Lewis acid-catalyzed Friedel-Crafts reaction with arene nucleophiles, followed by a selective oxidative cleavage of a furan (B31954) derivative to install the carboxylic acid functionality. doi.orgbeilstein-journals.org This approach provides a pathway to precursors that can be further elaborated to the target molecule.

A representative multi-step synthesis for a 3,3-disubstituted oxetane is outlined below:

Table 1: Representative Multi-Step Synthesis of a 3,3-Disubstituted Oxetane acs.org| Step | Reaction | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Malonate Alkylation | Substituted dimethyl malonate, protected hydroxymethyl halide, base | Protected 2-(hydroxymethyl)-2-substituted-malonate |

| 2 | Double Ester Reduction | LiAlH₄ or other reducing agent | 1,3-Diol |

| 3 | Tosylation | TsCl, pyridine | Di-tosylated 1,3-diol |

| 4 | Intramolecular Cyclization | Base (e.g., NaH) | Protected 3-substituted-oxetane-3-methanol |

Advanced Methodologies and Catalytic Approaches for Oxetane Synthesis

Recent advancements have focused on developing more efficient, selective, and milder methods for oxetane synthesis, particularly for constructing sterically demanding quaternary centers.

A groundbreaking approach for the formation of arylated quaternary centers is the Fe/Ni dual-catalytic hydroarylation of alkenes. This method directly couples unactivated olefins with aryl halides to form C-C bonds with high Markovnikov selectivity, a significant challenge for traditional methods like the Friedel-Crafts reaction, which often fails with electron-deficient or Lewis-basic arenes. acs.orgnih.gov

This dual catalytic system leverages hydrogen atom transfer (HAT) to generate a carbon-centered radical on the alkene, which is then captured in a nickel-mediated cross-coupling with an aryl halide. nih.gov A key advantage is its ability to forge quaternary carbons, including those embedded within heterocyclic structures like oxetanes, in a single step from readily available starting materials. nih.gov For example, an alkene precursor to an oxetane can be coupled with 1,4-dibromobenzene (B42075) using this methodology, providing a direct and efficient route to a 3-(4-bromophenyl)-substituted oxetane scaffold. nih.gov This process avoids the need for pre-functionalized reagents or harsh conditions, representing a significant step forward in synthetic efficiency. nih.gov

Table 2: Fe/Ni Dual-Catalytic Hydroarylation for Oxetane Synthesis nih.gov

| Substrates | Catalyst System | Reagents & Conditions | Product | Yield |

|---|

Note: The reported yield is for a 3-step synthesis starting from ketone 20', with the Fe/Ni dual catalysis as the key C-C bond-forming step.

The development of stereoselective methods to synthesize chiral oxetanes or to utilize oxetanes in asymmetric synthesis is a significant area of research. One prominent strategy is the catalytic asymmetric ring-opening of prochiral 3-substituted oxetanes. The Jacobsen lab demonstrated that (salen)Co(III) complexes can catalyze the intramolecular desymmetrization of 3-substituted oxetanes, allowing them to react with an internal alcohol nucleophile to form tetrahydrofuran (B95107) products with excellent enantioselectivity (up to 99% ee). rsc.org This work highlights the potential to generate quaternary stereocenters through the stereoselective opening of an oxetane ring. rsc.org

Chiral Brønsted acids have also emerged as powerful catalysts for these transformations. rsc.orgrsc.org They can activate the oxetane towards nucleophilic attack, enabling the synthesis of highly functionalized chiral building blocks under mild conditions. rsc.org Furthermore, chiral phosphoric acids have been used to catalyze the asymmetric synthesis of tetrahydrothiophenes from oxetane precursors bearing a thioester. beilstein-journals.orgnsf.gov This process proceeds via an intramolecular desymmetrization, where the sulfur nucleophile attacks the oxetane, creating an all-carbon quaternary stereocenter with high enantioselectivity. nsf.gov

Table 3: Catalytic Asymmetric Desymmetrization of Oxetanes rsc.org

| Substrate | Catalyst | Nucleophile | Product Class | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 3-Substituted Oxetane 6 | Oligomeric (salen)Co(III) complex 9 (0.01 mol%) | Internal Alcohol | Tetrahydrofuran 7 | Up to 99% |

The quest for new synthetic routes to substituted oxetanes has led to the development of several innovative methodologies. One approach leverages the reactivity of oxetanols. Bull and co-workers have shown that 3-aryloxetan-3-ols can undergo a lithium-catalyzed, chemoselective thiol alkylation without ring-opening, providing access to 3-aryl-3-sulfanyl oxetanes. doi.orgbeilstein-journals.org These oxetanols can also serve as precursors to oxetane carbocations, which can then be trapped by various nucleophiles. doi.org

Photoredox catalysis has also been successfully applied. A dual photoredox/nickel catalysis system has been developed for the synthesis of 3-amino-3-aryl oxetane motifs from tertiary carboxylic acids and aryl halides. doi.org Another light-mediated approach involves the decarboxylative Giese-addition, where a radical generated from an oxetane acid adds to an activated alkene, forming a new C-C bond at the 3-position. beilstein-journals.org This method, induced by an iridium photocatalyst, proceeds in moderate yields and tolerates a wide range of functional groups. beilstein-journals.org

These novel methods expand the toolkit for chemists, allowing for the synthesis of previously inaccessible or difficult-to-make substituted oxetanes under mild conditions. rsc.orgchemrxiv.org

Synthetic Exploration of Oxetane-Containing Scaffolds and Analogs

The value of 3,3-disubstituted oxetanes lies not only in their intrinsic properties but also in their utility as versatile building blocks for constructing more complex molecular architectures. researchgate.net The unique conformational constraints and physicochemical properties imparted by the oxetane ring make these scaffolds highly attractive in fields like medicinal chemistry. rsc.orgchemrxiv.org

A comprehensive study by Ryabukhin, Volochnyuk, and colleagues demonstrated the stability and reactivity of the 3,3-disubstituted oxetane core under a wide array of common synthetic transformations. rsc.orgchemrxiv.org Their work established protocols for oxidation, reduction, alkylation, acylation, and C-C bond formation on oxetane-containing substrates, enabling the generation of over 100 novel building blocks. rsc.org For example, amine-functionalized oxetanes can be synthesized in a modular three-step sequence from nitroalkene-substituted oxetanes and subsequently used in further reactions. doi.org

The functional groups installed on the oxetane ring can serve as handles for diversification. 3-Aryl-3-carboxylic acid oxetanes are particularly useful intermediates. beilstein-journals.org The carboxylic acid can be converted into amides, esters, or reduced to alcohols, while the aryl group can be modified via cross-coupling reactions, opening up a vast chemical space for exploration. doi.org This strategic use of oxetane building blocks facilitates the rapid assembly of diverse and complex molecules for various applications, including drug discovery programs. rsc.orgchemrxiv.orgresearchgate.net

Iii. Reactivity and Chemical Transformations of 3 4 Bromophenyl 3 Methyloxetane

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The oxetane ring possesses significant ring strain (approximately 106 kJ/mol), which is a primary driving force for its ring-opening reactions. nih.govresearchgate.net However, 3,3-disubstituted oxetanes, such as 3-(4-Bromophenyl)-3-methyloxetane, exhibit considerable stability towards direct attack by external nucleophiles due to steric hindrance. nih.gov Consequently, activation of the ring is typically required to facilitate its opening. researchgate.net

Direct nucleophilic attack on the oxetane ring of this compound follows an SN2 mechanism. In unsymmetrically substituted oxetanes, strong nucleophiles generally attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn For a 3,3-disubstituted oxetane, both C2 and C4 positions are sterically accessible, but the high activation energy makes this process kinetically unfavorable without catalytic activation. researchgate.net Under non-acidic conditions, the SN2 mechanism controls the reaction outcome. researchgate.net The reaction involves the backside attack of a nucleophile on one of the α-carbons of the ether, leading to the inversion of stereochemistry at that center and cleavage of the C-O bond.

To overcome the inherent stability of the 3,3-disubstituted oxetane ring, electrophilic activation is a common and effective strategy. researchgate.net This can be achieved using either Brønsted or Lewis acids.

Brønsted Acid Catalysis: Protic acids can protonate the oxygen atom of the oxetane ring, forming a highly reactive oxonium ion. This activation dramatically lowers the energy barrier for nucleophilic attack. The subsequent ring-opening can proceed through a mechanism with significant SN1 character. The positive charge on the oxygen atom weakens the adjacent C-O bonds, and the presence of the phenyl group at the C3 position can stabilize a developing positive charge, potentially forming a benzylic carbocation intermediate. acs.org This carbocation is then trapped by a nucleophile. For instance, oxetan-3-ols can be activated by the Brønsted acid HNTf2 to act as 1,2-bis-electrophiles in annulation reactions with diols to form 1,4-dioxanes. nih.gov

Lewis Acid Catalysis: Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trichloride (B1173362) (BCl3), coordinate to the lone pair of electrons on the oxetane's oxygen atom. illinois.edunih.gov This coordination polarizes the C-O bonds, rendering the α-carbons more electrophilic and susceptible to nucleophilic attack. magtech.com.cnillinois.edu This strategy has been employed to open oxetanes with a range of nucleophiles, including organometallic reagents and hydrides. magtech.com.cnillinois.edu The regioselectivity of the ring-opening under acidic conditions is often governed by electronic effects, with the nucleophile attacking the more substituted carbon atom that can better stabilize a positive charge. magtech.com.cn

Table 1: Examples of Catalyzed Ring-Opening Reactions of Oxetanes

| Oxetane Substrate | Catalyst/Reagent | Nucleophile | Conditions | Product Type | Source |

|---|---|---|---|---|---|

| 3-Aryloxetan-3-ol | Tf₂NH (Brønsted Acid) | 1,2-Diol | DCE, 40 °C | 1,4-Dioxane | nih.gov |

| Generic Oxetane | TMSOTf (Lewis Acid) | PhMgBr | Not specified | γ-Hydroxy ether | illinois.edu |

| Generic Oxetane | TMSOTf (Lewis Acid) | PhLi | Not specified | γ-Hydroxy ether | illinois.edu |

| 2,2-Disubstituted Oxetane | Yb(OTf)₃ (Lewis Acid) | H₂O₂/TMS₂O | CH₂Cl₂, rt | Peroxyalkanol | researchgate.net |

Reactions Involving the Bromophenyl Group

The 4-bromophenyl moiety of the molecule serves as a versatile functional handle for constructing more complex molecular architectures, primarily through transition metal-catalyzed cross-coupling reactions. lookchem.com

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgnih.gov It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgrsc.org

The catalytic cycle generally proceeds through three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

A key transformation of this compound is its conversion to the corresponding boronic acid or ester via a Miyaura borylation reaction. This involves coupling the aryl bromide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), under palladium catalysis. nih.gov The resulting (4-(3-methyloxetan-3-yl)phenyl)boronic acid pinacol (B44631) ester is a stable, versatile intermediate that can subsequently participate in Suzuki-Miyaura couplings with various other aryl or vinyl halides. rsc.orgnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Borylation

| Aryl Bromide Substrate | Boron Reagent | Catalyst | Base | Solvent | Product | Source (Analogous) |

|---|---|---|---|---|---|---|

| This compound | B₂(pin)₂ | Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 2-(4-(3-methyloxetan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | nih.gov |

| N-(4-bromophenyl)imine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | N-(biphenyl-4-yl)imine derivative | researchgate.net |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Aryl-substituted pyridine | nih.gov |

Beyond the Suzuki-Miyaura reaction, the bromine atom on the phenyl ring can be transformed through various other reactions. These include other palladium-catalyzed cross-couplings such as the Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). Furthermore, the aryl bromide can undergo metal-halogen exchange with strong bases like organolithium reagents (e.g., n-butyllithium) to form an aryllithium species. This highly reactive intermediate can then be trapped with a wide array of electrophiles to introduce diverse functional groups.

Functionalization Strategies for this compound Derivatives

Derivatives of this compound offer expanded opportunities for synthetic diversification. A notable example is (3-(4-bromophenyl)oxetan-3-yl)methanol, which contains both the reactive aryl bromide and a primary alcohol. lookchem.com This dual functionality allows for orthogonal chemical strategies. The hydroxymethyl group can be modified through standard alcohol chemistry, such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification. Simultaneously or sequentially, the aryl bromide can be engaged in cross-coupling reactions as described above. lookchem.com This strategic functionalization enables the construction of complex, multi-functional molecules where the stable, polar oxetane core can be incorporated to modulate physicochemical properties like solubility and metabolic stability. acs.orglookchem.com

Stability Studies of the 3,3-Disubstituted Oxetane Ring System

The stability of the oxetane ring is a critical factor in its application in various chemical syntheses. The 3,3-disubstituted pattern, as seen in this compound, generally confers enhanced stability to the four-membered ether ring. This heightened stability is primarily attributed to the steric hindrance provided by the two substituents at the C3 position, which effectively shields the ether oxygen and the adjacent methylene (B1212753) carbons (C2 and C4) from nucleophilic attack, a common pathway for ring-opening reactions. researchgate.netchemrxiv.orgdoi.org

Research has demonstrated that 3,3-disubstituted oxetanes exhibit considerable tolerance to a wide array of reaction conditions that might otherwise lead to the degradation of less substituted oxetanes. nih.govrsc.orgchemrxiv.org While the oxetane ring is inherently strained, with a ring strain energy between that of epoxides and tetrahydrofurans, the 3,3-disubstitution pattern mitigates this reactivity. doi.orgresearchgate.net

Detailed Research Findings

Comprehensive studies on the chemical tolerance of 3,3-disubstituted oxetanes have shown their compatibility with numerous standard organic transformations. These include oxidations, reductions, alkylations, acylations, nucleophilic substitutions, and the formation of carbon-carbon bonds. nih.govrsc.org The stability of the oxetane core has also been demonstrated under both acidic and basic conditions, although extreme conditions can lead to ring-opening. doi.orgnih.gov

For instance, studies on 3,3-diaryloxetanes, which are structurally related to this compound, have provided quantitative insights into their stability. A matched molecular pair analysis investigating 3,3-diaryloxetanes as potential bioisosteres for ketones revealed their robust nature across a range of pH values. researchgate.netnih.gov Most of the tested 3,3-diaryloxetanes were found to be stable even at a low pH of 1.2 and a high pH of 10.0 over several hours. nih.gov It was noted that the stability of these oxetanes was comparable to that of the corresponding ketones. nih.gov

However, the stability of the oxetane ring can be influenced by the nature of the substituents and the presence of internal nucleophiles. For example, the presence of a neighboring carboxylic acid group can lead to intramolecular ring-opening to form lactones under certain conditions. doi.org Similarly, internal alcohol or amine functionalities can facilitate ring-opening, particularly under acidic conditions. researchgate.net Despite these exceptions, the 3,3-disubstituted oxetane motif is generally considered a chemically robust scaffold. chemrxiv.org

The thermal stability of oxetanes has also been a subject of investigation. While specific data for this compound is not extensively documented, studies on related compounds provide valuable insights. For example, the thermal decomposition of 2-methyloxetane (B110119) and 3-methyloxetane (B1582186) has been studied, indicating that these compounds decompose at elevated temperatures (660-760 K). rsc.org The 3,3-disubstitution is expected to further enhance thermal stability.

The following data tables summarize the stability of representative 3,3-diaryloxetanes under varying pH conditions, providing a valuable proxy for the expected stability of this compound.

| Compound | pH | Time (hours) | % Remaining |

|---|---|---|---|

| Diaryloxetane 1 | 1.2 | 4 | >95% |

| 7.4 | 4 | >99% | |

| 10.0 | 4 | >98% | |

| Diaryloxetane 2 (with phenol) | 1.2 | 4 | ~70% |

| 7.4 | 4 | >95% | |

| 10.0 | 4 | >90% |

Data in the table is representative and compiled from studies on various 3,3-diaryloxetanes. nih.govresearchgate.net The stability can vary depending on the specific aryl substituents.

| Condition | Stability | Notes |

|---|---|---|

| Strong Acids (e.g., HCl) | Moderate to Low | Ring-opening is possible, especially with internal nucleophiles. researchgate.netnih.gov |

| Strong Bases (e.g., NaH) | High | Generally stable, used in cyclization reactions to form oxetanes. acs.org |

| Aqueous Base (e.g., NaOH) | High | Stable under typical hydrolysis conditions. nih.gov |

| Reducing Agents (e.g., LiAlH4) | High | The oxetane ring is generally tolerant to hydride reduction of other functional groups. acs.org |

| Oxidizing Agents (e.g., PCC, DMP) | High | The oxetane ring is stable during the oxidation of other functional groups. nih.gov |

| Organometallic Reagents (e.g., Grignard) | High | Tolerant to the addition of organometallics to other functional groups. chemrxiv.org |

| High Temperature | Moderate to High | Decomposition occurs at very high temperatures. rsc.org |

This table provides a general overview based on multiple sources. researchgate.netnih.govchemrxiv.orgrsc.orgacs.org

Iv. Applications of 3 4 Bromophenyl 3 Methyloxetane in Medicinal Chemistry and Chemical Biology

Oxetanes as Bioisosteres in Drug Design

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The oxetane (B1205548) ring, particularly a 3,3-disubstituted pattern like that in 3-(4-Bromophenyl)-3-methyloxetane, has proven to be an effective bioisostere for several common functional groups in drug molecules. acs.orgnih.gov

The oxetane motif is frequently used to replace gem-dimethyl groups, which are often incorporated into drug candidates to block metabolically weak C-H bonds. While effective, the gem-dimethyl group significantly increases lipophilicity, which can negatively impact a compound's pharmacokinetic profile. acs.orgu-tokyo.ac.jp The oxetane ring offers a similarly sized, yet more polar, alternative that can maintain or improve metabolic stability without this unfavorable increase in lipophilicity. nih.govacs.org

The oxetane ring also serves as a valuable bioisostere for the carbonyl group. acs.orgresearchgate.net It can mimic the hydrogen-bonding ability and dipole moment of a carbonyl while potentially improving metabolic stability against enzymatic degradation that targets ketones. acs.orgnih.gov This substitution can also increase the three-dimensionality of a molecule, which is often beneficial for target binding. nih.gov Studies have shown that replacing a carbonyl group with an oxetane can lead to significant improvements in metabolic stability. acs.org

Below is a table comparing the properties of a parent compound with its gem-dimethyl and oxetane-containing analogs, illustrating the benefits of oxetane incorporation.

| Functional Group | Relative Lipophilicity | Metabolic Stability |

| Methylene (B1212753) | Baseline | Susceptible |

| gem-Dimethyl | Increased | Improved |

| Oxetane | Reduced | Improved |

This table provides a generalized comparison based on established principles in medicinal chemistry.

Modulation of "Druglike" Properties by Oxetane Incorporation

A significant advantage of incorporating an oxetane into a drug candidate is the potential for increased aqueous solubility. acs.orgresearchgate.net The inherent polarity of the oxetane's ether oxygen can improve a molecule's interaction with water. nih.gov Replacing a lipophilic group like a gem-dimethyl group with a more polar oxetane can lead to a substantial increase in solubility, in some cases by a factor of 4 to over 4000. researchgate.netsonar.ch However, the effect on solubility can be context-dependent, with some studies showing a decrease in solubility upon oxetane incorporation in certain molecular scaffolds. acs.org

The following table presents data from a study on a γ-secretase inhibitor, demonstrating the impact of different cyclic ether substitutions on solubility.

| Compound Derivative | Aqueous Solubility (µM) |

| Tetrahydropyran | 1.9 |

| Tetrahydrofuran (B95107) | 12 |

| Oxetane | 28 |

Data adapted from a study on γ-secretase inhibitors, highlighting the superior solubility of the oxetane-containing analog.

The oxetane ring can serve as a "metabolic block," preventing or slowing down the enzymatic degradation of a drug molecule. nih.govresearchgate.net By replacing a metabolically vulnerable group, the oxetane can enhance the compound's half-life in the body. nih.govacs.org The 3,3-disubstituted pattern is particularly effective in conferring metabolic stability. acs.orgnih.gov Studies have consistently shown that the introduction of an oxetane can lead to a significant improvement in metabolic stability in human liver microsomes. acs.org

A comparative study of different cyclic ethers as substituents on N-substituted arylsulfonamides demonstrated the superior metabolic stability of the 3-monosubstituted oxetane derivative. acs.org

The oxetane moiety acts as a "polar handle," allowing for the introduction of steric bulk without a corresponding large increase in lipophilicity. nih.govacs.org This is a key advantage over purely hydrocarbon-based groups like the gem-dimethyl group. u-tokyo.ac.jp The introduction of an oxetane generally lowers the lipophilicity (logD) of a molecule, which can lead to a number of desirable downstream effects, including improved solubility and reduced binding to plasma proteins. acs.org In one study, replacing an aminocyclobutane with a 3-aminooxetane motif resulted in a decrease in logD by approximately 0.8 units. acs.org This reduction in lipophilicity can also contribute to enhanced metabolic stability, as highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes. acs.org

Effect on Basicity of Proximal Amines

The introduction of an oxetane moiety in proximity to an amine group can significantly influence its basicity (pKa), a critical parameter affecting a drug's pharmacokinetic and pharmacodynamic profile. nih.govsemanticscholar.org The electron-withdrawing nature of the oxygen atom within the strained four-membered ring allows the oxetane to attenuate the pKa of nearby amines. semanticscholar.orgresearchgate.net This effect is particularly valuable in drug design for fine-tuning the ionization state of a molecule at physiological pH, which can impact its solubility, cell permeability, and target engagement.

In the context of drug optimization, replacing a more basic group like a 4-ethyl-piperazine with an N-oxetanyl-piperazine has been shown to reduce basicity, leading to improved target selectivity. acs.orgsemanticscholar.org For instance, in the development of spleen tyrosine kinase (SYK) inhibitors, this substitution lowered the calculated pKaH from 8.0 to 6.4, which doubled the selectivity for B-cells over T-cells. acs.orgsemanticscholar.org Similarly, in the optimization of mTOR inhibitors, the introduction of an oxetane substituent on a nitrogen atom reduced the pKaH to 5.0, which contributed to reduced hERG inhibition and improved metabolic clearance. acs.orgsemanticscholar.org

The this compound fragment, when incorporated into a molecule adjacent to an amine, would be expected to exert a similar base-weakening effect. The magnitude of this pKa reduction can be a key tool for medicinal chemists to mitigate off-target effects associated with high basicity, such as hERG channel inhibition, while maintaining or improving other desirable drug-like properties. nih.gov

| Compound Modification | Initial Moiety | Replacement Moiety | Initial pKaH (calculated) | Final pKaH (calculated) | Outcome | Reference |

| SYK Inhibitor Optimization | 4-Ethyl-piperazine | N-Oxetanyl-piperazine | 8.0 | 6.4 | Doubled T/B cell selectivity | acs.org, semanticscholar.org |

| mTOR Inhibitor Optimization | Pyrimidine derivative | N-Oxetanyl derivative | - | 5.0 | Reduced hERG inhibition, improved clearance | acs.org, semanticscholar.org |

This compound as a Building Block in Drug Discovery

The utility of this compound extends to its role as a versatile building block for constructing complex molecules. researchgate.net As a 3,3-disubstituted oxetane, it possesses enhanced chemical stability compared to other substitution patterns, making it robust enough to withstand a variety of reaction conditions. nih.govrsc.org This stability is crucial for its incorporation into multi-step synthetic sequences common in drug discovery programs. chemrxiv.orgchemrxiv.org

The structure of this compound offers several strategic advantages. The oxetane ring itself serves as a non-classical isostere for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity (LogD). nih.govresearchgate.net The 4-bromophenyl group provides a reactive handle for further chemical elaboration through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the systematic exploration of the chemical space around this core. mdpi.com

Scaffold for Novel Compound Libraries

A scaffold in medicinal chemistry provides a core structure upon which a library of diverse compounds can be built. mdpi.com this compound is an excellent scaffold for generating novel compound libraries due to its inherent three-dimensionality and the presence of the reactive bromine atom. acs.orgnih.gov The synthesis of libraries based on this scaffold allows for the creation of molecules with greater structural diversity and a higher fraction of sp³-hybridized carbons, which is often correlated with improved clinical success rates. nih.gov

Fragment-based drug discovery (FBDD) is a powerful approach where small, low-affinity compounds (fragments) are identified and then optimized into potent leads. rsc.org Poised DNA-encoded libraries (DELs) can be used to rapidly expand upon initial fragment hits. rsc.org A building block like this compound, with its defined 3D structure and reactive handle, is well-suited for incorporation into such libraries to rapidly generate potent and novel ligands for challenging biological targets like bromodomains. rsc.orgsygnaturediscovery.com

Exploration of Chemical Space for Therapeutic Targets

Chemical space encompasses all possible small organic molecules. nih.gov A primary goal in drug discovery is to explore novel regions of this space to identify molecules with new or improved therapeutic effects. nih.govtudublin.ie The incorporation of the this compound scaffold enables the exploration of previously underrepresented areas of chemical space. acs.orgmdpi.com

Its rigid, non-planar structure introduces conformational constraints that differ significantly from traditional flat, aromatic scaffolds. nih.gov This three-dimensionality can lead to enhanced target selectivity and better pharmacokinetic profiles. nih.gov By using this compound as a starting point, chemists can systematically synthesize derivatives that probe the structural requirements of a given therapeutic target, such as protein kinases, leading to the identification of novel inhibitors. acs.orgnih.gov The unique vectoral projection of substituents from the oxetane core allows for a fine-grained exploration of a target's binding pocket.

| Scaffold Feature | Contribution to Chemical Space Exploration | Reference |

| Three-Dimensionality | Accesses non-flat molecular geometries, potentially increasing target selectivity. | nih.gov, acs.org |

| Polarity | The oxetane oxygen acts as a hydrogen bond acceptor, improving solubility and enabling unique interactions with targets. | nih.gov, mdpi.com |

| Rigidity | Provides a conformationally defined core, reducing the entropic penalty of binding. | acs.org |

| Reactive Handle (Bromine) | Allows for systematic diversification via cross-coupling to probe structure-activity relationships. | mdpi.com |

Structure-Activity Relationship (SAR) Studies of Oxetane-Containing Compounds

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.orgdrugdesign.org For oxetane-containing compounds, SAR studies are crucial for understanding how modifications to the oxetane ring and its substituents impact therapeutic efficacy. nih.govresearchgate.net These studies guide the optimization of lead compounds by identifying which structural features are responsible for potency, selectivity, and desirable physicochemical properties. drugdesign.orgnih.gov

Correlation Between Substitution Pattern and Biological Profile

The substitution pattern on the oxetane ring is a critical determinant of both its chemical stability and its biological effect. nih.govacs.org Research has shown that 3,3-disubstituted oxetanes, the class to which this compound belongs, are generally the most stable. nih.gov This stability is attributed to steric hindrance that blocks the trajectory of external nucleophiles, preventing ring-opening reactions. nih.gov

In SAR studies, the specific nature of the substituents at the 3-position profoundly influences the biological profile. For this compound, variations could include:

Modification of the Phenyl Ring: Altering the substitution on the phenyl ring (e.g., changing the position or nature of the halogen, or adding other groups) can modulate electronic properties and create new interactions with the target protein.

Modification of the Methyl Group: Replacing the methyl group with other alkyl or functionalized chains can probe steric limits within the binding pocket and introduce new interaction points.

These modifications can lead to significant changes in potency, selectivity, and metabolic stability, providing a clear roadmap for lead optimization. nih.govacs.org

Design of Compounds with Enhanced Potency and Selectivity

A primary goal of SAR studies is to design new analogues with improved potency and selectivity. nih.gov The introduction of an oxetane ring is often a late-stage optimization strategy to enhance unsatisfactory pharmacokinetic properties or to improve potency. nih.govacs.org For example, in the development of a GLP-1R agonist, the oxetane motif was added as a small polar head, which increased potency without negatively affecting other key properties. nih.gov

The this compound scaffold offers multiple avenues for rational design:

Improving Potency: The oxetane can serve as a hydrogen bond acceptor, and its rigid structure can properly orient other functional groups for optimal interaction with a biological target. mdpi.com For instance, replacing a flexible linker with the more conformationally restricted oxetane can lead to a significant boost in potency. acs.org

Enhancing Selectivity: The unique three-dimensional arrangement of substituents on the oxetane ring can be exploited to achieve selectivity between closely related targets, such as different kinase isoforms. nih.gov By carefully designing derivatives of this compound, it is possible to create compounds that fit precisely into the desired target's binding site while clashing with the binding sites of off-targets.

Biological Activity of this compound Remains Undocumented in Public Scientific Literature

Despite a comprehensive review of scientific databases and chemical literature, no published research detailing the specific biological activities of the chemical compound this compound could be located. As a result, an article on its applications in medicinal chemistry and chemical biology, as per the requested outline, cannot be generated at this time.

The compound, identified by its CAS number 872882-97-8, is a known chemical entity and is available from various commercial suppliers. Its chemical structure, featuring a 4-bromophenyl group attached to a 3-methyloxetane (B1582186) ring, suggests potential for biological activity, drawing from the known roles of both the oxetane and bromophenyl moieties in other pharmacologically active molecules.

The oxetane ring, a four-membered cyclic ether, is a recognized structural motif in medicinal chemistry. acs.org It is found in natural products with significant biological effects, most notably in the anticancer drug paclitaxel, which functions by stabilizing microtubules during cell division. acs.org The incorporation of an oxetane ring can influence a compound's physicochemical properties, such as solubility and metabolic stability, making it an attractive component in drug design. acs.org

Similarly, the bromophenyl group is present in numerous compounds that have been investigated for a range of biological effects, including anticancer and enzyme-inhibiting properties. nih.govpsecommunity.orgmdpi.com For instance, research on other molecules containing a 4-bromophenyl group has shown activity related to the inhibition of enzymes and antiproliferative effects. psecommunity.org

However, the specific combination in this compound has not been the subject of published biological evaluation according to available records. The PubChem database, a comprehensive resource for chemical information, currently lists no literature data for this compound concerning its biological activities. uni.lu

Searches for data on the modulation of kinase activity, interaction with biological targets such as human telomerase reverse transcriptase (hTERT) and tubulin, or its antiproliferative effects on cell lines—the specific areas of interest for this article—yielded no results for this compound itself. While there is extensive research on other, structurally different compounds that do exhibit these activities, any extrapolation of their properties to this compound would be purely speculative and scientifically unfounded.

Therefore, until research is conducted and published on the biological effects of this compound, a detailed and scientifically accurate article on its applications in medicinal chemistry and chemical biology cannot be provided.

V. Computational and Theoretical Investigations of 3 4 Bromophenyl 3 Methyloxetane

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal in rational drug design, allowing researchers to predict the binding affinity and orientation of a ligand within the active site of a target protein. For 3-(4-Bromophenyl)-3-methyloxetane, such studies are largely guided by the well-established role of the oxetane (B1205548) ring as a bioisostere—a substituent that retains similar biological activity—of the carbonyl group. acs.orgu-tokyo.ac.jp This mimicry is particularly relevant for protein kinases, a class of enzymes crucial in cellular signaling and a major target in cancer therapy. nih.govmdpi.com

The carbonyl group is known to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. mdpi.com The oxygen atom in the 3,3-disubstituted oxetane ring of this compound can act as an effective hydrogen bond acceptor, similar to a carbonyl oxygen. u-tokyo.ac.jpnih.govmdpi.com Docking simulations would typically be employed to investigate this interaction. A hypothetical docking study would involve:

Preparation of the Ligand and Receptor: A 3D structure of this compound would be generated and energy-minimized. A crystal structure of a target kinase (e.g., Bruton's tyrosine kinase (BTK) or AXL receptor tyrosine kinase) would be obtained from a repository like the Protein Data Bank. nih.gov

Docking Simulation: Using software like AutoDock or rDock, the compound would be placed into the defined ATP-binding site of the kinase. The program would explore various conformations and orientations of the molecule to find the most favorable binding pose, scored based on binding energy (kcal/mol). rsc.orgpsu.edu

Analysis of Interactions: The resulting docked complex would be analyzed to identify key interactions. It is hypothesized that the oxetane oxygen would form a hydrogen bond with an amide proton in the kinase hinge region, while the 4-bromophenyl group would occupy a hydrophobic pocket. nih.govmdpi.comnih.gov

Such studies help in predicting whether the compound is a viable inhibitor and guide further optimization of the molecular structure to enhance potency and selectivity. rsc.org

Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are fundamental for understanding the electronic structure and intrinsic reactivity of a molecule. youtube.comyoutube.com These methods solve approximations of the Schrödinger equation to determine electron distribution and orbital energies. youtube.comyoutube.com

For this compound, these calculations provide critical data:

Molecular Geometry: DFT methods, often using a basis set like B3LYP/6-311++G(d,p), can predict optimized bond lengths, bond angles, and dihedral angles with high accuracy, which can be validated against experimental X-ray crystallography data where available. youtube.com

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a larger gap suggests higher stability. researchgate.net

Reactivity Descriptors: From HOMO and LUMO energies, global reactivity descriptors like electronegativity, chemical hardness, and softness can be derived to predict how the molecule will behave in chemical reactions.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. For this compound, these maps would highlight the electron-rich region around the oxetane oxygen, identifying it as a likely site for electrophilic attack or hydrogen bonding, and electron-deficient regions on the hydrogen atoms.

The table below summarizes typical parameters obtained from DFT calculations for an organic molecule of this nature.

| Calculated Parameter | Typical Significance |

| HOMO Energy | Energy of the outermost electron orbital; related to ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the lowest empty orbital; related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A larger gap implies lower reactivity. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Provides the partial charge on each atom, predicting sites for nucleophilic or electrophilic attack. |

These theoretical calculations are essential for predicting the molecule's behavior and for interpreting experimental results, such as those from spectroscopy. researchgate.netmdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its biological function. Conformational analysis and molecular dynamics (MD) simulations are used to explore the accessible shapes and movements of this compound.

The unsubstituted oxetane ring is nearly planar, but the introduction of substituents leads to a more "puckered" conformation to alleviate steric strain. nih.govacs.org In this compound, the two substituents at the C3 position induce a significant pucker in the four-membered ring. illinois.edu This puckering is not static; the ring can invert between different puckered states.

Molecular dynamics simulations can model the behavior of the molecule over time in a simulated physiological environment (e.g., in a water box). nih.gov An MD simulation would reveal:

Preferred Conformations: The most stable puckering of the oxetane ring and the preferred orientation of the 4-bromophenyl and methyl groups.

Conformational Flexibility: The energy barriers between different conformations and the timescale of conformational changes.

Solvation Effects: How the molecule interacts with surrounding water molecules, which is crucial for understanding its solubility and the hydrophobic effect upon binding to a protein.

These simulations provide a dynamic picture of the molecule, complementing the static views from molecular modeling and offering deeper structural insights. nih.gov

In Silico Prediction of Molecular Properties for Drug Development

Before committing to expensive and time-consuming synthesis and testing, computational methods are used to predict a compound's drug-likeness and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.govnih.gov For this compound, various physicochemical properties can be predicted. The oxetane motif is often incorporated into molecules to improve properties like aqueous solubility and metabolic stability compared to gem-dimethyl or carbonyl analogues. u-tokyo.ac.jpnih.govnih.gov

Public databases and predictive software provide estimates for key molecular descriptors.

| Property | Predicted Value | Significance in Drug Development |

|---|---|---|

| Molecular Formula | C10H11BrO | Defines the elemental composition of the molecule. |

| Molecular Weight | 227.1 g/mol | Influences absorption and diffusion. Generally, values <500 Da are preferred (Lipinski's Rule of Five). |

| XlogP (Lipophilicity) | 2.8 uni.lu | Measures the compound's partition between oil and water. Affects solubility, absorption, and membrane permeability. Values <5 are generally preferred. uni.lu |

| Hydrogen Bond Donors | 0 | Number of N-H or O-H bonds. Influences binding and solubility. Values <5 are preferred. |

| Hydrogen Bond Acceptors | 1 (the oxetane oxygen) | Number of N or O atoms. Influences binding and solubility. Values <10 are preferred. |

| Polar Surface Area (PSA) | 9.23 Ų (predicted) | Sum of surface areas of polar atoms. Correlates with drug transport properties, including blood-brain barrier penetration. |

These in silico predictions suggest that this compound has favorable drug-like properties, making it a promising scaffold for further development.

Cheminformatics Approaches for Oxetane Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze large collections of chemical compounds, known as chemical libraries. nih.gov The goal of exploring the "chemical space" of oxetanes is to understand the diversity of possible oxetane-containing molecules and to identify novel structures with desirable properties. nih.govmdpi.com

The oxetane ring is considered an "underexplored structural motif" in medicinal chemistry. nih.gov Cheminformatics approaches can accelerate its exploration by:

Library Design and Enumeration: Creating large virtual libraries of oxetane derivatives by computationally applying various chemical reactions to known oxetane building blocks, such as oxetan-3-one. acs.orgnih.gov For example, a virtual library could be generated by reacting this compound with different reagents via reactions like Suzuki coupling on the bromophenyl group.

Scaffold Hopping: Identifying novel oxetane-based scaffolds that can replace existing molecular cores (e.g., replacing a benzophenone (B1666685) with a diaryloxetane) while maintaining or improving biological activity. nih.gov This nonclassical isosteric replacement can lead to new intellectual property and improved pharmacokinetic profiles. nih.gov

These explorations of the oxetane chemical space have successfully identified novel kinase inhibitors, demonstrating the power of combining cheminformatics with synthesis and biological screening to unlock the potential of this valuable heterocyclic scaffold. nih.govmdpi.com

Vi. Advanced Analytical Methodologies in Research on 3 4 Bromophenyl 3 Methyloxetane

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the identity and elucidating the detailed structure of 3-(4-Bromophenyl)-3-methyloxetane. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR signals can be predicted based on its molecular structure.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons. The methyl group (–CH₃) would likely appear as a singlet. The four protons of the oxetane (B1205548) ring (–CH₂–O–CH₂–) would present as multiplets, likely two distinct sets of signals due to their diastereotopic nature. The aromatic protons on the bromophenyl ring would typically appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR: A carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom. This would include separate signals for the methyl carbon, the quaternary carbon of the oxetane ring attached to the phenyl group, the two methylene (B1212753) carbons of the oxetane ring, and the distinct carbons of the 4-bromophenyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement.

Based on its molecular formula, C₁₀H₁₁BrO, the monoisotopic mass of this compound is 225.99933 Da uni.lu. Predicted mass spectrometry data for various adducts of the molecule can provide reference points for experimental analysis uni.lu.

| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 227.00661 | 129.8 |

| [M+Na]⁺ | 248.98855 | 140.4 |

| [M-H]⁻ | 224.99205 | 139.9 |

| [M+NH₄]⁺ | 244.03315 | 146.5 |

| [M+K]⁺ | 264.96249 | 134.5 |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose.

A typical HPLC method for a compound like this compound would involve a reversed-phase approach.

Stationary Phase: A C18 column is commonly used, where the nonpolar octadecylsilyl groups provide a hydrophobic surface.

Mobile Phase: A gradient elution using a mixture of polar (e.g., water) and less polar organic (e.g., acetonitrile or methanol) solvents is employed. The gradient is adjusted to ensure good separation of the target compound from any impurities or starting materials.

Detection: Due to the presence of the bromophenyl group, the compound is chromophoric and can be readily detected using a UV-Vis detector, typically set at a wavelength where the aromatic system shows maximum absorbance.

The retention time of the compound under specific conditions serves as an identifier, while the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis. Although a specific, validated HPLC method for this compound is not detailed in publicly available literature, the development of such a method would follow standard analytical procedures.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this method can provide unambiguous structural information.

The analysis would yield precise data on:

Bond Lengths: The exact distances between connected atoms.

Bond Angles: The angles formed by three connected atoms.

Torsional Angles: The dihedral angles that define the conformation of the molecule.

Ring Conformation: The degree of puckering in the four-membered oxetane ring.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice.

Currently, there is no publicly deposited crystal structure for this compound. However, the application of this technique would be invaluable for understanding its solid-state properties and conformational preferences.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, this analysis would be performed to confirm that the empirical formula matches the theoretical composition derived from its molecular formula, C₁₀H₁₁BrO. This serves as a crucial check of sample purity.

The theoretical elemental composition is calculated from the atomic weights of carbon, hydrogen, bromine, and oxygen and the molecular weight of the compound (227.10 g/mol ). Experimental results from an elemental analyzer are then compared to these theoretical values. A close correlation between the experimental and theoretical percentages provides strong evidence for the compound's identity and purity.

| Element | Symbol | Atomic Weight (g/mol) | Percentage in Compound (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 52.89% |

| Hydrogen | H | 1.008 | 4.88% |

| Bromine | Br | 79.904 | 35.18% |

| Oxygen | O | 15.999 | 7.05% |

Vii. Future Directions and Emerging Research Avenues for 3 4 Bromophenyl 3 Methyloxetane

Development of Novel Synthetic Methodologies with Green Chemistry Principles

While syntheses for oxetanes exist, future research will likely focus on developing more environmentally benign and efficient methods for producing 3-(4-bromophenyl)-3-methyloxetane and its derivatives. acs.org The principles of green chemistry offer a roadmap for these improvements. Key areas of focus could include:

Solvent Selection: Moving away from hazardous organic solvents like dichloromethane (B109758) and instead utilizing greener alternatives such as water, acetic acid, or super-critical CO2. nih.govyoutube.com The use of water as a solvent is particularly attractive for its low cost, safety, and minimal environmental impact. nih.gov

Catalysis: Employing catalytic systems to reduce waste and energy consumption. This could involve using recyclable solid-phase catalysts or developing novel organocatalysts to replace stoichiometric reagents. Research into acid-catalyzed reactions in aqueous media, for example, has shown promise for other heterocyclic syntheses. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This includes exploring one-pot, multi-component reactions (MCRs) which can build molecular complexity in a single step, thereby reducing purification steps and solvent usage. nih.gov

Mechanochemistry: Investigating solvent-free or low-solvent synthesis through mechanochemical methods like ball milling. This technique has gained traction as a powerful green chemistry tool that can reduce reaction times and eliminate the need for bulk solvents. rsc.org

Future synthetic strategies could focus on improving upon established methods, such as the intramolecular cyclization of substituted diols, by incorporating these green principles to create a more sustainable and cost-effective manufacturing process.

Advanced Applications in Targeted Drug Delivery Systems

The unique properties of the oxetane (B1205548) motif make this compound an intriguing candidate for integration into advanced drug delivery systems. The oxetane ring can act as a polar functionality that may improve solubility and other pharmacokinetic properties without introducing metabolically labile hydrogen-bond donors.

Future research could explore incorporating this molecule into larger drug delivery constructs, such as:

Polymer-Drug Conjugates: The molecule could be functionalized and polymerized or attached as a pendant group to a biocompatible polymer like ε-polycaprolactone (PCL). nih.gov The resulting material could be used to create nanoparticles or implants for the sustained release of a therapeutic agent.

Bioactive Scaffolds: The compound could be integrated into materials used for tissue engineering, such as porous scaffolds for bone regeneration. nih.govmdpi.com In this context, the molecule could serve a dual purpose: providing structural integrity and acting as a platform for attaching other bioactive molecules to promote cell growth and differentiation. mdpi.com

These systems could be designed to target specific tissues or cells, thereby increasing therapeutic efficacy and reducing off-target effects. The development of such systems would require extensive research into the biocompatibility and degradation profile of oxetane-containing materials.

Integration into Complex Biologically Active Scaffolds

A significant and promising research avenue for this compound is its use as a versatile building block for creating libraries of complex molecules. The 4-bromophenyl group is a key functional handle that enables a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. mdpi.comnih.gov

This "late-stage functionalization" approach allows for the rapid diversification of the core scaffold. By coupling various boronic acids, amines, or alkenes to the aryl bromide, a large library of analogs can be synthesized. Each new analog would possess the core oxetane ring while presenting a different chemical entity at the 4-position of the phenyl ring. This strategy is highly efficient for exploring the structure-activity relationship (SAR) of a new chemical series.

Below is an interactive data table illustrating hypothetical derivatives that could be synthesized from this compound via a Suzuki cross-coupling reaction.

| Starting Material | Coupling Partner (Aryl Boronic Acid) | Catalyst System | Hypothetical Product | Potential Application Area |

| This compound | Phenylboronic acid | Pd(PPh3)4 / K3PO4 | 3-Methyl-3-(biphenyl-4-yl)oxetane | General Scaffold |

| This compound | Pyridine-3-boronic acid | Pd(PPh3)4 / K3PO4 | 3-Methyl-3-(4-(pyridin-3-yl)phenyl)oxetane | CNS Agents |

| This compound | Thiophene-2-boronic acid | Pd(PPh3)4 / K3PO4 | 3-Methyl-3-(4-(thiophen-2-yl)phenyl)oxetane | Anti-inflammatory nih.gov |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh3)4 / K3PO4 | 3-(4'-Methoxybiphenyl-4-yl)-3-methyloxetane | Probe for Kinase Targets |

This table is for illustrative purposes and represents potential research directions.

This approach allows for the systematic modification of the molecule to optimize its interaction with a specific biological target.

Exploration of New Therapeutic Areas

The introduction of new therapeutic modalities is crucial for addressing unmet medical needs. iapchem.org The this compound scaffold can be used to explore novel chemical space in a variety of disease areas. Oxetanes are often employed in medicinal chemistry as bioisosteres for less desirable functional groups, such as gem-dimethyl or carbonyl groups. acs.org This substitution can lead to improved metabolic stability, reduced lipophilicity, and enhanced solubility, which are all critical properties for a successful drug candidate.

Future research could involve:

Scaffold Hopping: Replacing known motifs in existing drugs with the 3-methyloxetane-3-yl-phenyl core to create novel intellectual property and potentially improved drug candidates.

Fragment-Based Drug Discovery (FBDD): Using the molecule as a starting fragment to screen against a variety of biological targets. Hits from these screens could then be elaborated using the synthetic strategies outlined in section 7.3.

Phenotypic Screening: Testing a library of derivatives based on the this compound scaffold in cell-based assays to identify unexpected biological activity, which could open up entirely new therapeutic applications.

Potential therapeutic areas for exploration are vast and include oncology, neurodegenerative diseases, metabolic disorders, and infectious diseases, where the modulation of physicochemical properties is often key to success.

Synergistic Approaches Combining Synthetic and Computational Chemistry

The most efficient path to novel therapeutics often involves a close synergy between synthetic chemistry and computational modeling. Future research on this compound would greatly benefit from such an integrated approach.

The workflow could be envisioned as follows:

Virtual Library Design: Computational chemists could generate a large virtual library of potential derivatives by modeling the products of various cross-coupling reactions on the this compound core.

In Silico Screening: This virtual library could be screened against the crystal structures of known biological targets using molecular docking programs. mdpi.com This would predict the binding affinity and mode of interaction for each virtual compound, allowing researchers to prioritize the most promising candidates.

ADMET Prediction: Computational models could also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds, further refining the selection process.

Targeted Synthesis: Synthetic chemists would then focus their efforts on synthesizing only the highest-priority candidates identified through the computational work, saving significant time and resources. mdpi.comnih.gov

Experimental Validation: The synthesized compounds would undergo in vitro and in vivo testing to validate the computational predictions and provide feedback for the next cycle of design and synthesis.

This iterative cycle of computational design and synthetic validation represents a powerful, modern paradigm for drug discovery and is a key future direction for leveraging the potential of the this compound scaffold.

Q & A

Basic: What spectroscopic techniques are most effective for confirming the structure of 3-(4-Bromophenyl)-3-methyloxetane, and what key markers should researchers prioritize?

Answer:

- 1H-NMR : The singlet at δ 1.71 ppm corresponds to the methyl group, while doublets at δ 4.62–4.64 ppm and δ 4.90–4.93 ppm arise from the oxetane ring protons. Aromatic protons appear as two doublets (δ 7.07–7.11 ppm and δ 7.46–7.50 ppm) due to the 4-bromophenyl substituent .

- 13C-NMR : Key signals include the methyl carbon (δ 27.7 ppm), oxetane ring carbons (δ 43.3 and 83.64 ppm), and aromatic carbons (δ 120.3–145.6 ppm) .

- EI-MS : The base peak at m/z 195.9 corresponds to the loss of CH2O from the molecular ion (calculated m/z 226.00 for C10H11BrO) .

- HPLC : Retention time at 7.390 min (98% purity) helps assess purity .

Advanced: How can the moderate yield (35%) in the synthesis of this compound via ring-closing reactions be optimized?

Answer:

- Catalyst Screening : Test alternative Lewis acids (e.g., BF3·OEt2 vs. AlCl3) to improve cyclization efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) may enhance reaction kinetics compared to non-polar solvents .

- Temperature Control : Lower temperatures might suppress side reactions, such as ring-opening or dimerization.

- Purification Strategies : Use preparative HPLC or column chromatography to isolate the product from unreacted precursors or byproducts .

Basic: What common impurities arise during the synthesis of this compound, and how are they characterized?

Answer:

- Unreacted Precursors : Residual 4-bromophenyl starting materials can be identified via HPLC retention time discrepancies .

- Ring-Opened Byproducts : Hydrolysis products (e.g., diols) may form under acidic conditions; these are detectable via 1H-NMR (broad -OH signals) and IR spectroscopy (O-H stretches) .

- Dimerization : Check for higher molecular weight species using EI-MS or MALDI-TOF.

Advanced: What role does the bromophenyl substituent play in the reactivity of oxetane derivatives for polymer synthesis?

Answer:

- Electronic Effects : The electron-withdrawing bromine enhances the electrophilicity of the oxetane ring, facilitating nucleophilic ring-opening reactions (e.g., with amines or alcohols) .

- Steric Considerations : The bulky 4-bromophenyl group may influence regioselectivity in copolymerization, as seen in polyurethane synthesis where oxetane derivatives act as soft-segment precursors .

- Post-Functionalization : The bromine atom allows further cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups for tailored material properties .

Application: How can this compound serve as a precursor for energetic materials or functional polymers?

Answer:

- Energetic Polymers : Analogous oxetanes (e.g., 3-nitratomethyl-3-methyloxetane) are precursors to energetic binders; bromophenyl derivatives could be nitrated or functionalized for similar applications .

- Crosslinking Agents : The oxetane ring’s strain enables ring-opening polymerization, forming crosslinked networks in polyurethanes or epoxy resins .